

Spectroscopic Profile of 2-Ethoxybenzaldehyde: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethoxybenzaldehyde**, a key aromatic aldehyde used in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Ethoxybenzaldehyde**.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
10.52	S	-	Aldehyde H (CHO)
7.85	dd	7.7, 1.8	Aromatic H
7.53	ddd	8.4, 7.4, 1.8	Aromatic H
7.07	t	7.5	Aromatic H
6.97	d	8.4	Aromatic H
4.17	q	7.0	Methylene H (- OCH ₂ CH ₃)
1.48	t	7.0	Methyl H (-OCH2CH3)

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Assignment
191.8	Aldehyde C (C=O)
161.5	Aromatic C (C-O)
136.2	Aromatic C-H
128.9	Aromatic C-H
125.1	Aromatic C (C-CHO)
121.0	Aromatic C-H
112.4	Aromatic C-H
64.6	Methylene C (-OCH ₂)
14.7	Methyl C (-CH₃)

Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Functional Group Assignment	
2982	C-H stretch (aliphatic)	
2878, 2780	C-H stretch (aldehyde)	
1686	C=O stretch (aromatic aldehyde)	
1599, 1479	C=C stretch (aromatic)	
1242	C-O stretch (aryl ether)	
1045	C-O stretch (alkyl ether)	
756	C-H bend (ortho-disubstituted aromatic)	

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
150	65	[M]+ (Molecular Ion)
121	100	[M - CHO]+
93	55	[M - CHO - CO]+ or [M - C₂H₅O]+
65	40	[C₅H₅] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Ethoxybenzaldehyde** (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.[1] ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).



For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

For ¹³C NMR, the spectral width is generally set from 0 to 200 ppm. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

For liquid samples like **2-Ethoxybenzaldehyde**, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[2][3] The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.[4] A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

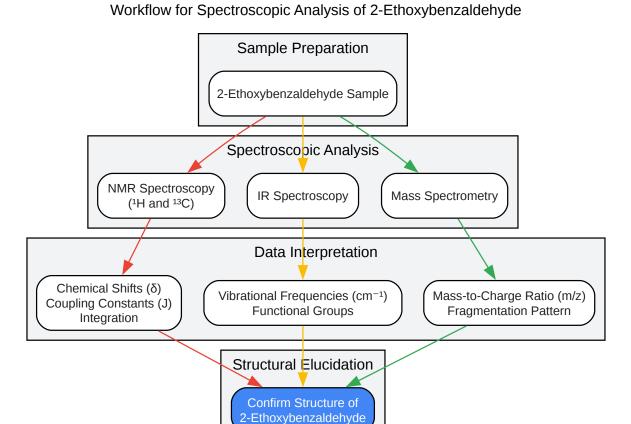
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds.[5][6] The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like **2-Ethoxybenzaldehyde**.





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Caption: Workflow of Spectroscopic Analysis.

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